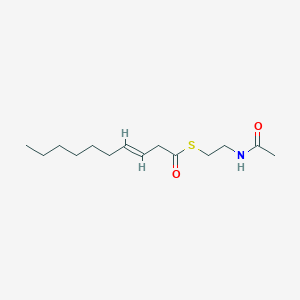
S-(2-acetamidoethyl) (E)-dec-3-enethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-acetamidoethyl) (E)-dec-3-enethioate is a chemical compound that is widely used in scientific research. It is a thiol-reactive reagent that is used for the modification and labeling of proteins. The compound is also used as a cross-linking agent for studying protein-protein interactions.
Mecanismo De Acción
S-(2-acetamidoethyl) (E)-dec-3-enethioate reacts with the thiol groups of cysteine residues in proteins. The reaction results in the formation of a covalent bond between the compound and the protein. This allows for the selective labeling and detection of proteins in complex mixtures.
Efectos Bioquímicos Y Fisiológicos
S-(2-acetamidoethyl) (E)-dec-3-enethioate does not have any known biochemical or physiological effects. It is used solely as a research tool for the modification and labeling of proteins and for studying protein-protein interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using S-(2-acetamidoethyl) (E)-dec-3-enethioate is its selectivity for thiol groups of cysteine residues in proteins. This allows for the selective labeling and detection of proteins in complex mixtures. Another advantage is its ability to cross-link proteins, allowing for the identification of protein complexes.
One limitation of using S-(2-acetamidoethyl) (E)-dec-3-enethioate is its potential for non-specific labeling of proteins. The compound can react with other nucleophiles in addition to thiol groups, leading to non-specific labeling. Another limitation is its potential for toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of S-(2-acetamidoethyl) (E)-dec-3-enethioate in scientific research. One direction is the development of new labeling strategies that improve the selectivity and sensitivity of the compound for the detection of proteins. Another direction is the use of S-(2-acetamidoethyl) (E)-dec-3-enethioate for the identification of protein complexes in complex biological systems, such as cells and tissues. Additionally, the compound could be used for the development of new protein-based therapeutics by modifying and labeling specific proteins.
Métodos De Síntesis
S-(2-acetamidoethyl) (E)-dec-3-enethioate can be synthesized by reacting 2-aminoethanethiol with (E)-dec-3-enoyl chloride in the presence of triethylamine. The reaction yields S-(2-acetamidoethyl) (E)-dec-3-enethioate as a yellow oil. The purity of the compound can be improved by column chromatography.
Aplicaciones Científicas De Investigación
S-(2-acetamidoethyl) (E)-dec-3-enethioate is used in various scientific research applications. It is commonly used as a thiol-reactive reagent for the modification and labeling of proteins. The compound reacts with the thiol groups of cysteine residues in proteins, resulting in the formation of a covalent bond. This allows for the selective labeling and detection of proteins in complex mixtures.
S-(2-acetamidoethyl) (E)-dec-3-enethioate is also used as a cross-linking agent for studying protein-protein interactions. The compound can cross-link two proteins that are in close proximity, allowing for the identification of protein complexes. This is particularly useful for studying protein interactions in complex biological systems.
Propiedades
IUPAC Name |
S-(2-acetamidoethyl) (E)-dec-3-enethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2S/c1-3-4-5-6-7-8-9-10-14(17)18-12-11-15-13(2)16/h8-9H,3-7,10-12H2,1-2H3,(H,15,16)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOBRLAYVGOYCM-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCC(=O)SCCNC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CC(=O)SCCNC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-acetamidoethyl) (E)-dec-3-enethioate | |
CAS RN |
15469-76-8 |
Source


|
| Record name | 3-Decenoic acid N-ethylcysteamine thioester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015469768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

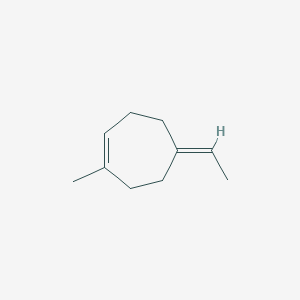
![2-Methoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231314.png)
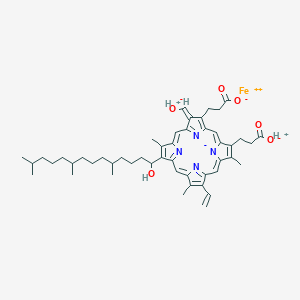
![1-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B231330.png)
![2-[(2-Hydroxyethyl)(6-methylpyridazin-3-yl)amino]ethanol](/img/structure/B231337.png)
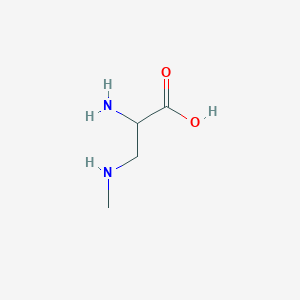
![Phenanthro[9,10-d][1,3]thiazole](/img/structure/B231343.png)
![1-Ethoxy[1]benzothieno[3,2-c]pyridine](/img/structure/B231346.png)
![3-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B231351.png)
![[(2,2,3-Trimethylcyclopentylidene)methyl]benzene](/img/structure/B231353.png)
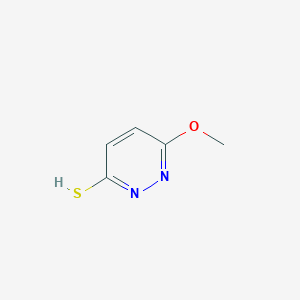
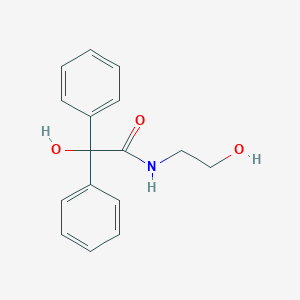
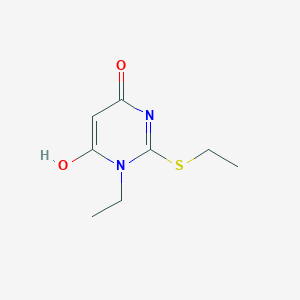
![N-[1,1'-biphenyl]-2-yl-4-methoxybenzamide](/img/structure/B231361.png)